Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrNO6. This compound is notable for its unique structure, which includes a benzofuran core substituted with bromine, nitrophenyl, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
- Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
- 2-Bromo-4-methyl-6-nitrophenol
Comparison: Compared to similar compounds, Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H18BrNO6 |
---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-8-10-17(11-9-15)26(28)29)19(25)13-20(18)32-23(22)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |
InChI Key |
FXNLIYMCNBPQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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